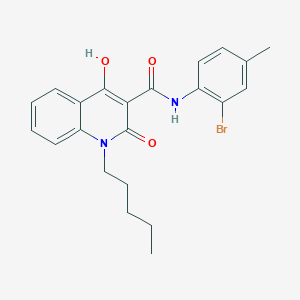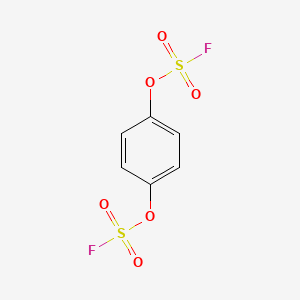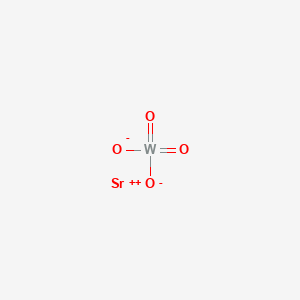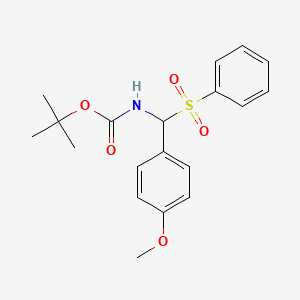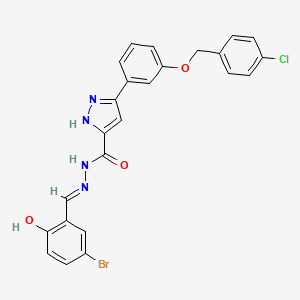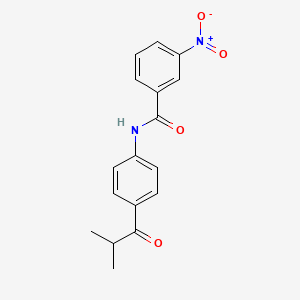
N-(4-Isobutyrylphenyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Isobutyrylphenyl)-3-nitrobenzamide is an organic compound with the molecular formula C17H16N2O4 It is a derivative of benzamide, characterized by the presence of an isobutyryl group and a nitro group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Isobutyrylphenyl)-3-nitrobenzamide typically involves the reaction of 4-isobutyrylbenzoic acid with 3-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(4-Isobutyrylphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or methanol.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water as the solvent.
Major Products Formed
Reduction: N-(4-Isobutyrylphenyl)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-Isobutyrylbenzoic acid and 3-nitroaniline.
科学的研究の応用
N-(4-Isobutyrylphenyl)-3-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in various studies.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-Isobutyrylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isobutyryl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
類似化合物との比較
Similar Compounds
N-(4-Isobutyrylphenyl)-4-nitrobenzamide: Similar structure but with the nitro group at the 4-position.
N-(4-Isobutyrylphenyl)-4-methylbenzamide: Contains a methyl group instead of a nitro group.
2-(4-Isobutyrylphenyl)propanamide: A related compound with a different amide structure.
Uniqueness
N-(4-Isobutyrylphenyl)-3-nitrobenzamide is unique due to the specific positioning of the nitro group at the 3-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and distinct pharmacological properties compared to similar compounds.
特性
CAS番号 |
618069-82-2 |
|---|---|
分子式 |
C17H16N2O4 |
分子量 |
312.32 g/mol |
IUPAC名 |
N-[4-(2-methylpropanoyl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C17H16N2O4/c1-11(2)16(20)12-6-8-14(9-7-12)18-17(21)13-4-3-5-15(10-13)19(22)23/h3-11H,1-2H3,(H,18,21) |
InChIキー |
CNWARFRYQBDAAP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12052871.png)
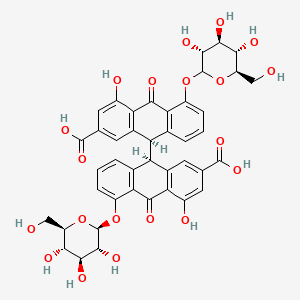
![[(2R,3S,4R,6S)-4,6-diacetyloxy-5-azido-3-carboxyoxyoxan-2-yl]methyl acetate](/img/structure/B12052877.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide](/img/structure/B12052883.png)
